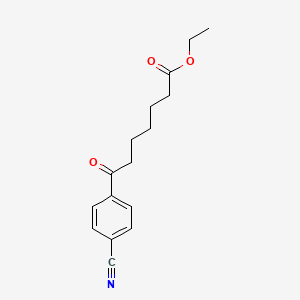

Ethyl 7-(4-cyanophenyl)-7-oxoheptanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “Ethyl 7-(4-cyanophenyl)-7-oxoheptanoate” is an ester, which is a class of organic compounds that react with water to produce alcohols and organic or inorganic acids . The “7-(4-cyanophenyl)-7-oxoheptanoate” part suggests that the compound contains a heptanoic acid backbone with a ketone group at the 7th carbon and a 4-cyanophenyl group also attached to the 7th carbon .

Molecular Structure Analysis

The molecular structure of this compound would likely show the ester functional group (-COO-) linking the ethyl group and the 7-(4-cyanophenyl)-7-oxoheptanoate group . The 4-cyanophenyl group would consist of a phenyl (benzene) ring with a -CN (cyano) group attached to the 4th carbon .Chemical Reactions Analysis

As an ester, this compound would be expected to undergo reactions typical of esters, such as hydrolysis, transesterification, and reactions at the alpha carbon . The presence of the ketone group could also allow for reactions such as nucleophilic addition .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups . As an ester, it would likely be polar and could potentially participate in hydrogen bonding .Applications De Recherche Scientifique

Synthesis and Chemical Reactions

Ethyl 7-(4-cyanophenyl)-7-oxoheptanoate has been utilized in various chemical synthesis processes. For instance, Ballini et al. (1991) demonstrated the synthesis of ethyl 7-oxoheptanoate via the oxidation of ethyl 7-hydroxyheptanoate, which was initially produced from the reaction of cycloheptanone with potassium persulfate in ethanol (Ballini, Marcantoni, & Petrini, 1991). Similarly, Takeda et al. (1977) used ethyl 2-acetoxy-3-oxoheptanoate in a reaction with γ-bromo-β-methoxy-cis-crotonate, producing a key intermediate for the synthesis of pestalotin (Takeda, Amano, & Tsuboi, 1977).

Photochemical Applications

Photochemical reactions involving compounds similar to ethyl 7-oxoheptanoate have been studied, such as the work by Tokuda et al. (1978), who investigated the photochemical reactions of ethyl 2-oxo-1-cyclohexanecarboxylate, resulting in various ω-substituted esters (Tokuda, Watanabe, & Itoh, 1978).

Application in Synthesizing Biological Compounds

In the field of medicinal chemistry, derivatives of ethyl 7-oxoheptanoate have been synthesized for studying their biological activities. For instance, Nurieva et al. (2015) synthesized derivatives of 7-oxoheptanoate, which exhibited cytotoxicity against human epithelial lung carcinoma cells (Nurieva, Zefirov, Zefirov, Kuznetsov, & Zefirova, 2015).

Analysis and Monitoring Techniques

Ethyl 7-oxoheptanoate's derivatives have also been used in analytical chemistry. Wakharkar et al. (1994) reported a method for the separation of components in the reaction mixtures involving methyl 7-oxoheptanoate, an important intermediate for the synthesis of prostaglandins, by gas chromatography (Wakharkar, Biswas, Borate, & Ponde, 1994).

Mécanisme D'action

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body .

Mode of Action

It’s known that similar compounds can act as both an n- and c-nucleophile, reacting with various reactants .

Biochemical Pathways

Similar compounds have been used in the synthesis of a variety of polyfunctional heterocyclic compounds of biological interest .

Pharmacokinetics

Similar compounds have been shown to have high gi absorption and are bbb permeant .

Result of Action

Similar compounds have been shown to have unique properties, many of which are still unknown .

Action Environment

Similar compounds are usually stored in a dry room temperature environment .

Orientations Futures

Propriétés

IUPAC Name |

ethyl 7-(4-cyanophenyl)-7-oxoheptanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3/c1-2-20-16(19)7-5-3-4-6-15(18)14-10-8-13(12-17)9-11-14/h8-11H,2-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNWJZTGDNAGYJU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCC(=O)C1=CC=C(C=C1)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901290332 |

Source

|

| Record name | Ethyl 4-cyano-ζ-oxobenzeneheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901290332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951885-72-6 |

Source

|

| Record name | Ethyl 4-cyano-ζ-oxobenzeneheptanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951885-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-cyano-ζ-oxobenzeneheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901290332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2,6-Dimethylphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B1327729.png)